N-(2-adamantylcarbamothioyl)benzamide
Description
N-(2-Adamantylcarbamothioyl)benzamide is a benzamide derivative featuring a 2-adamantylcarbamothioyl substituent. The adamantane moiety is a highly rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and cell permeability in drug design .
Properties
IUPAC Name |
N-(2-adamantylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-17(13-4-2-1-3-5-13)20-18(22)19-16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQGDRRNMOZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=S)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49723411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantylcarbamothioyl)benzamide typically involves the reaction of 2-adamantylamine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The benzamide moiety allows for substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-(2-adamantylcarbamothioyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials with unique properties due to the adamantane moiety.
Mechanism of Action
The mechanism of action of N-(2-adamantylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Benzamide derivatives with carbamothioyl or related substituents exhibit diverse bioactivities depending on their substituents. Key structural variations include:
- Substituent Type : Adamantyl (lipophilic), halogenated aryl (electron-withdrawing), heterocyclic (hydrogen-bond acceptors), or alkyl chains (flexibility).
- Functional Groups : Carbamothioyl (–N–C(=S)–NH–) vs. carbamoyl (–N–C(=O)–NH–), which alter solubility and binding affinity.
Table 1: Comparative Analysis of Benzamide Derivatives
Physicochemical and Spectral Properties
- FT-IR Peaks : Carbamothioyl derivatives show characteristic [C=S] (~680 cm⁻¹) and [N-H] (~3300 cm⁻¹) stretches, distinguishing them from carbamoyl analogs .
- UV-Vis Spectra : Iron(III) complexes of 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide exhibit λmax shifts (e.g., 320 nm → 350 nm), suggesting metal-ligand charge transfer . Adamantyl’s electron-rich environment may further redshift absorption.
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